molecular formula C10H15ClN2O B1383303 4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride CAS No. 1803593-46-5

4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride

Cat. No.: B1383303
CAS No.: 1803593-46-5
M. Wt: 214.69 g/mol
InChI Key: UTOPGUWFJUKLDA-UHFFFAOYSA-N
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Description

“4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride” is a chemical compound with the CAS Number: 1220040-28-7 . It has a molecular weight of 237.13 . The IUPAC name for this compound is 4-(pyrrolidin-3-yloxy)pyridine dihydrochloride . It is an off-white solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12N2O.2ClH/c1-4-10-5-2-8 (1)12-9-3-6-11-7-9;;/h1-2,4-5,9,11H,3,6-7H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is an off-white solid . It has a molecular weight of 237.13 .

Scientific Research Applications

  • Chemical Synthesis and Recyclization :

    • Gimalova et al. (2014) reported the synthesis of Methyl (E)-2-[(3S,4S)-4-hydroxy-3-(pent-3-yloxy)pyrrolidin-2-ylidene]propanoate from l-tartaric acid, exploring its potential for chemical transformations and unusual recyclization mechanisms (Gimalova et al., 2014).
  • Molecular Docking and QSAR Studies :

    • Caballero et al. (2011) conducted molecular docking and quantitative structure–activity relationship (QSAR) studies on pyrrolidine derivatives, focusing on understanding the molecular features contributing to high inhibitory activity and predicting biological activities of c-Met kinase inhibitors (Caballero et al., 2011).
  • Drug Design and Discovery :

    • Verhoest et al. (2012) discussed the design and discovery of a novel PDE9A inhibitor using structure-based drug design, emphasizing its significance in cognitive disorder treatments and its ability to elevate central cGMP levels in the brain (Verhoest et al., 2012).
  • Organic Synthesis and Pharmaceutical Applications :

    • Bellesia et al. (2001) and Ruano et al. (2005) explored the synthesis of various pyrrolidine derivatives, assessing their potential in creating novel pharmaceuticals and agrochemicals (Bellesia et al., 2001), (Ruano et al., 2005).
  • Catalysis and Asymmetric Synthesis :

    • Busto et al. (2006) and Sano et al. (2006) demonstrated the use of pyrrolidine derivatives in catalysis and asymmetric synthesis, highlighting their applications in stereoselective construction and catalytic properties in the formation of quaternary centers (Busto et al., 2006), (Sano et al., 2006).
  • Environmental and Analytical Chemistry :

    • Belin and Gülaçar (2005) utilized pyrrolidine derivatives as ion-pairing reagents in the analysis of metal ions, demonstrating the compounds' utility in environmental and pharmaceutical sample analysis (Belin & Gülaçar, 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride involves the reaction of pyridine with pyrrolidine and chloromethyl methyl ether in the presence of a base, followed by quaternization with hydrochloric acid.", "Starting Materials": [ "Pyridine", "Pyrrolidine", "Chloromethyl methyl ether", "Base (e.g. sodium hydroxide)", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyridine is reacted with pyrrolidine and chloromethyl methyl ether in the presence of a base to form 4-[(Pyrrolidin-3-yloxy)methyl]pyridine.", "Step 2: The resulting product from step 1 is quaternized with hydrochloric acid to form 4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride." ] }

1803593-46-5

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

4-(pyrrolidin-3-yloxymethyl)pyridine;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c1-4-11-5-2-9(1)8-13-10-3-6-12-7-10;/h1-2,4-5,10,12H,3,6-8H2;1H

InChI Key

UTOPGUWFJUKLDA-UHFFFAOYSA-N

SMILES

C1CNCC1OCC2=CC=NC=C2.Cl.Cl

Canonical SMILES

C1CNCC1OCC2=CC=NC=C2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride
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4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride
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4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride
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4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride
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4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride
Reactant of Route 6
4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride

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